

BDP FL NHS Ester: A Technical Guide for Biological Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BDP FL NHS Ester

Cat. No.: B1667854

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP FL NHS Ester (BODIPY™ FL N-Hydroxysuccinimidyl Ester) is a high-performance, amine-reactive fluorescent probe widely utilized in biological research.^[1] Belonging to the boron-dipyrromethene (BODIPY) class of dyes, it is renowned for its bright, green fluorescence, exceptional photostability, and a high fluorescence quantum yield, often approaching 1.0 even in aqueous environments.^{[2][3]} Its spectral properties are notably insensitive to changes in pH and solvent polarity, ensuring consistent and reliable performance across diverse experimental conditions.^{[4][5]} These characteristics make BDP FL an excellent alternative to traditional fluorophores like fluorescein (FITC) and Alexa Fluor™ 488.^{[1][5][6]} The N-hydroxysuccinimidyl (NHS) ester moiety enables the covalent attachment of the BDP FL dye to primary amines (R-NH₂) on proteins, antibodies, amine-modified oligonucleotides, and other biomolecules, making it a versatile tool for fluorescent labeling.^{[7][8]}

Core Properties and Data

The performance of a fluorophore is defined by its photophysical properties. BDP FL exhibits superior brightness and stability, which are critical for sensitive detection and high-resolution imaging applications.

Quantitative Photophysical and Chemical Properties

The following table summarizes the key quantitative data for **BDP FL NHS Ester**.

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	~502-505 nm	[1][3][4][9][10]
Emission Maximum (λ_{em})	~509-514 nm	[1][3][9][10]
Molar Extinction Coefficient (ϵ)	>80,000 - 92,000 $\text{cm}^{-1}\text{M}^{-1}$	[1][2][3][8]
Fluorescence Quantum Yield (Φ)	~0.97 - 1.0	[1][2][6]
Fluorescence Lifetime (τ)	~5 nanoseconds or longer	[3][5][11]
Molecular Weight	389.16 g/mol	[3][6][8][12]
Correction Factor (CF280)	0.027	[1][6]

Key Applications and Experimental Protocols

BDP FL NHS Ester is a versatile tool for a variety of biological applications, primarily centered around the fluorescent labeling of biomolecules for detection and tracking.

Protein and Antibody Labeling

The most common application of **BDP FL NHS Ester** is the covalent labeling of proteins and antibodies.[7] The NHS ester reacts with primary amines, predominantly found on the N-terminus of polypeptide chains and the side chains of lysine residues, to form stable amide bonds.[7]

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.

Materials:

- **BDP FL NHS Ester**[3]
- IgG Antibody (or protein of interest) in an amine-free buffer (e.g., PBS or 0.1-0.2 M sodium bicarbonate buffer, pH 8.3-8.5)[8]

- High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[7][8]
- Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification[3]
- Quenching buffer (optional): 1 M Tris-HCl, pH 7.4-8.5 or Glycine[7]

Procedure:

- Protein Preparation:
 - Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.[3][4][13] Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete in the reaction.[13]
 - Adjust the pH of the protein solution to 8.0-8.5 to ensure the primary amines are deprotonated and reactive.[14]
- **BDP FL NHS Ester** Stock Solution Preparation:
 - Allow the vial of **BDP FL NHS Ester** to equilibrate to room temperature before opening to prevent moisture condensation.[7][13]
 - Immediately before use, prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[4][7] For example, dissolve ~0.4 mg of **BDP FL NHS Ester** (MW 389.16) in 100 μ L of DMSO.
- Labeling Reaction:
 - Calculate the required volume of the 10 mM dye stock solution. A starting point of a 10:1 to 15:1 molar ratio of dye-to-antibody is recommended, which should be optimized for each specific protein.[4][7]
 - Add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.[3]
 - Ensure the final concentration of the organic solvent (DMSO/DMF) remains below 10% to avoid protein denaturation.[3]

- Incubate the reaction for 60 minutes to 2 hours at room temperature, protected from light.
[3][4]
- Quenching Reaction (Optional):
 - To terminate the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.[7]
 - Incubate for an additional 15-30 minutes.[7] This step is optional as the subsequent purification will remove unreacted dye.[7]
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., PD-10) equilibrated with your desired storage buffer (e.g., PBS).[3]
 - The labeled protein conjugate will typically be in the first colored fractions that elute from the column.[3] Unconjugated dye will be removed as it has a lower molecular weight.[15]
- Characterization (Degree of Labeling - DOL):
 - The DOL, or the average number of dye molecules per protein, can be calculated using the following formula: $DOL = (A_{max} \times \epsilon_{protein}) / [(A_{280} - (A_{max} \times CF_{280})) \times \epsilon_{dye}]$
 - A_{max} : Absorbance of the conjugate at the dye's absorption maximum (~503 nm).
 - A_{280} : Absorbance of the conjugate at 280 nm.
 - $\epsilon_{protein}$: Molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 $M^{-1}cm^{-1}$).[7]
 - ϵ_{dye} : Molar extinction coefficient of the dye at λ_{max} (~92,000 $M^{-1}cm^{-1}$).[1]
 - CF_{280} : Correction factor for the dye's absorbance at 280 nm (0.027 for BDP FL).[1][6]
- Storage:

- Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizing agent and storing at -20°C.[1]

Fluorescence Microscopy

BDP FL conjugates are widely used for imaging cellular components.[16] Its high brightness and photostability are ideal for visualizing the localization and dynamics of labeled proteins or for staining specific organelles or structures like lipids and membranes.[5][16][17][18]

Procedure:

- Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture to the desired confluency.[3]
- Labeling:
 - Prepare a working solution of the BDP FL-conjugated probe (e.g., labeled antibody or ligand) in a pre-warmed, phenol red-free culture medium. The optimal concentration needs to be determined empirically but often ranges from 0.1 to 2 μ M.[3]
 - Wash the cells once with pre-warmed PBS.
 - Add the labeling medium to the cells and incubate for 15-30 minutes at 37°C, protected from light.[3]
- Washing: Gently wash the cells two to three times with pre-warmed, phenol red-free medium to remove any unbound conjugate.[3]
- Imaging: Image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation ~488 nm, Emission ~510-540 nm).[18]

Flow Cytometry

The sharp emission spectrum and high quantum yield of BDP FL make it an excellent choice for flow cytometry, allowing for sensitive detection and quantification of cell surface or intracellular targets.[3][19]

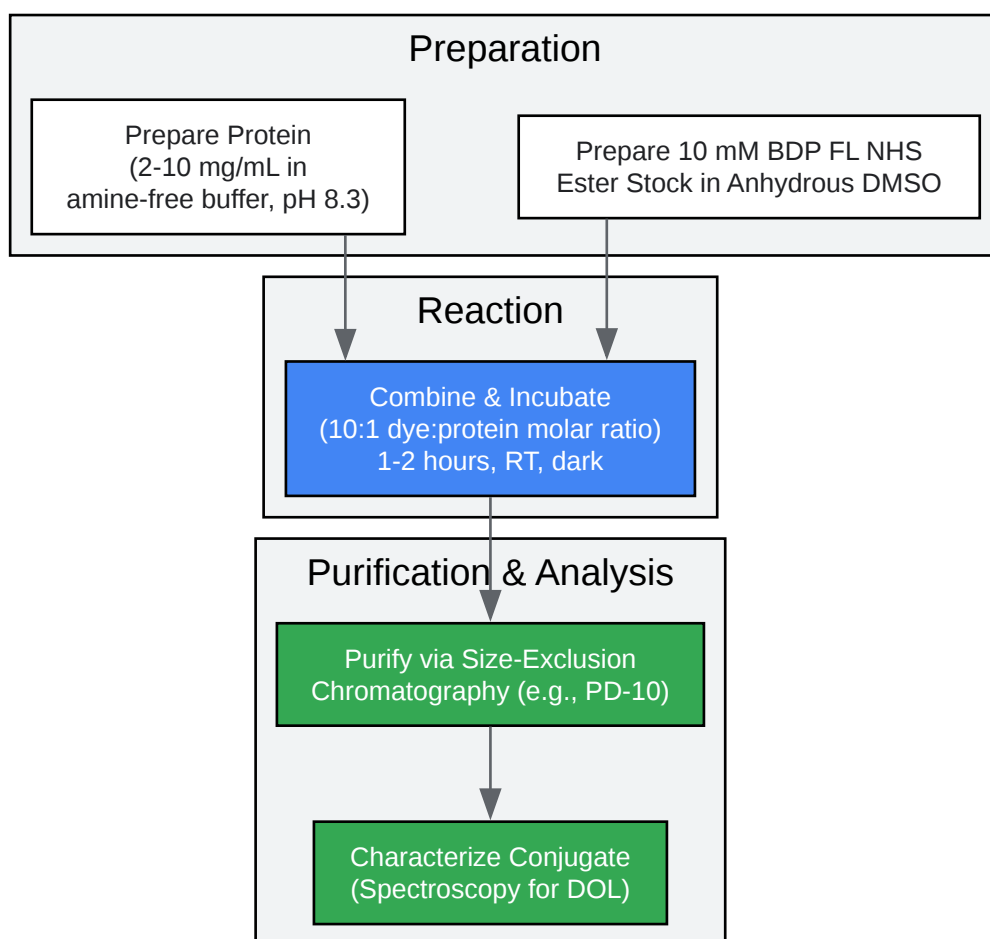
Procedure:

- Cell Preparation: Harvest cells and prepare a single-cell suspension in a cold flow cytometry staining buffer (e.g., PBS with 1-2% FBS) at a concentration of approximately 1×10^6 cells/mL.[3]
- Staining:
 - Add the BDP FL-conjugated antibody to the cell suspension at a pre-determined optimal concentration.
 - Incubate for 30-60 minutes at 4°C, protected from light.[3]
- Washing: Wash the cells twice with cold staining buffer by centrifugation (e.g., 300 x g for 5 minutes) to remove unbound antibody.[3]
- Resuspension: Resuspend the final cell pellet in an appropriate volume of staining buffer.[3]
- Analysis: Analyze the cells on a flow cytometer equipped with a 488 nm laser and appropriate emission filters for the green channel.[3]

Visualizing Workflows and Applications

Diagrams can clarify complex experimental processes and conceptual relationships. The following are generated using Graphviz (DOT language) to illustrate key workflows.

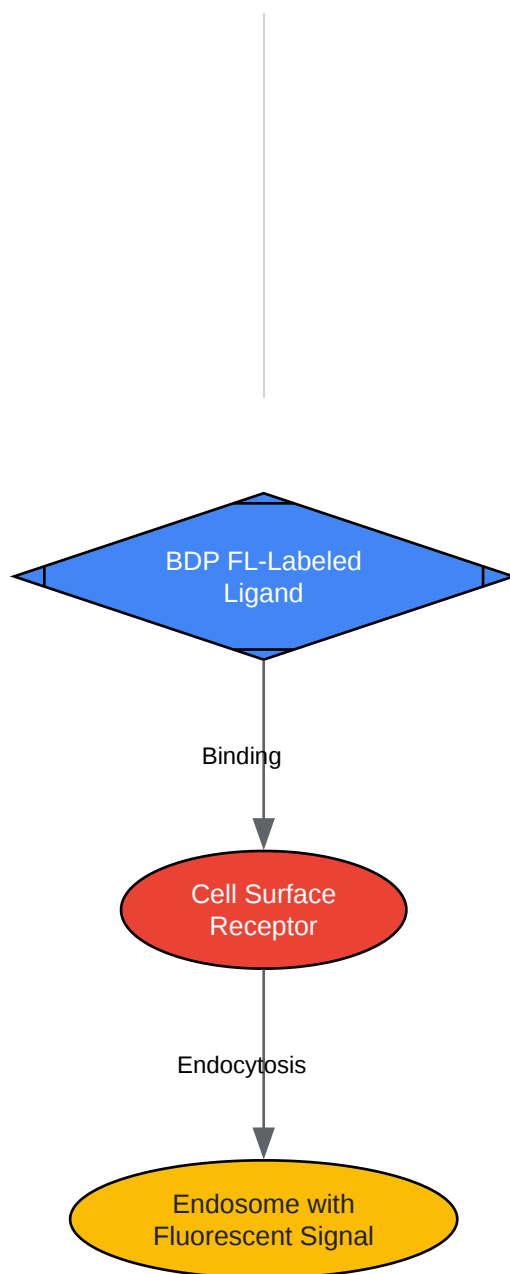
Protein Labeling and Purification Workflow



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Workflow for protein labeling with **BDP FL NHS Ester**.

Conceptual Workflow: Tracking Receptor Internalization



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Using BDP FL-ligands to track receptor-mediated endocytosis.

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- To cite this document: BenchChem. [BDP FL NHS Ester: A Technical Guide for Biological Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667854#bdp-fl-nhs-ester-applications-in-biology]

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